2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-9-18(23)20(15-7-2-3-8-16(15)26-12)11-17(22)19-13-5-4-6-14(10-13)21(24)25/h2-8,10,12H,9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCWGELLWDNOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of 2-aminothiophenol with an appropriate diketone to form the thiazepine ringThe final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or nitrophenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Pharmacological Data (Limited from Evidence)
- Toxicity : Nitro groups (as in Compound A) may increase oxidative stress compared to hydroxyphenyl or methoxy analogs.
Biological Activity
The compound 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The compound can be classified as a thiazepine derivative, characterized by its unique heterocyclic structure. The presence of the nitrophenyl group and the thiazepine core contributes to its biological profile.
Biological Activities
Research indicates that derivatives of benzothiazepines exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Benzothiazepines have shown efficacy against various bacterial strains. For instance, thiazolidinone derivatives exhibit significant antibacterial properties, suggesting potential applications in treating infections .
- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against cancer cell lines. A study highlighted that certain thiazolidinone derivatives effectively inhibited breast cancer cell proliferation .
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Testing :
- Structure-Activity Relationship (SAR) :
Data Tables
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, acylation, and coupling steps. Key parameters include:
- Temperature control : Reflux under inert atmospheres (e.g., N₂ or Ar) is common to prevent decomposition of nitro or thiazepine groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for acylation, while ethanol/methanol is used for recrystallization .
- Catalysts : Triethylamine or pyridine may facilitate base-mediated reactions .
Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Yield and purity are monitored via TLC and HPLC, with final characterization using NMR (¹H/¹³C) and LC-MS .
Advanced: How can researchers address low yields or impurities in the final product during scale-up?
Answer:
Common issues and solutions:
- Byproduct formation : Trace impurities from nitro-group reduction (e.g., amine derivatives) can be minimized by strict inert atmosphere control and avoiding excess reducing agents .
- Crystallization challenges : Use gradient recrystallization (e.g., ethanol/water mixtures) to improve purity. Particle size analysis (via SEM) can guide solvent selection .
- Scale-up adjustments : Computational tools (e.g., ICReDD’s reaction path search methods) predict optimal conditions for large batches, reducing trial-and-error experimentation .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects trace impurities (<0.1%) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced: How can researchers resolve spectral ambiguities in complex regions (e.g., overlapping dihydrothiazepine signals)?
Answer:
- 2D NMR (COSY, HSQC) : Differentiates overlapping protons in the dihydrothiazepine ring and nitrophenyl group .
- Isotopic labeling : ¹⁵N-labeled nitro groups aid in tracking electronic effects on chemical shifts .
- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data, resolving ambiguities .
Basic: What preliminary assays are used to evaluate biological activity?
Answer:
- In vitro screening : Enzymatic assays (e.g., kinase inhibition) and cell viability tests (MTT assay) assess potency .
- Target engagement : Surface Plasmon Resonance (SPR) or fluorescence polarization measures binding affinity to targets like GPCRs or kinases .
- Solubility/pharmacokinetics : HPLC-based logP determination and metabolic stability in liver microsomes guide lead optimization .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
Answer:
- Fragment-based design : Replace the 3-nitrophenyl group with bioisosteres (e.g., pyridyl) to enhance solubility while retaining target affinity .
- Toxicity profiling : Ames test for mutagenicity and hERG channel inhibition assays mitigate safety risks .
- Molecular dynamics simulations : Predict binding modes and off-target interactions to prioritize analogs .
Advanced: How should researchers reconcile contradictions between computational predictions and experimental data (e.g., unexpected reaction pathways)?
Answer:
- Feedback loops : Integrate failed experimental data into computational models (e.g., ICReDD’s AI-driven platforms) to refine reaction pathway predictions .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) or in situ IR to track intermediate formation .
Basic: What are the stability considerations for the nitro group during storage?
Answer:
- Storage conditions : Protect from light and moisture; store at –20°C under nitrogen .
- Decomposition indicators : Monitor yellow-to-brown color changes or gas evolution (NO₂) .
Advanced: What methodologies are used to study metabolic stability in preclinical models?
Answer:
- In vitro assays : Liver microsome incubations with LC-MS/MS quantification of parent compound and metabolites .
- In silico tools : ADMET Predictor™ or SwissADME estimates metabolic sites (e.g., nitro reduction to amine) .
Advanced: How can analytical methods be validated for quantifying this compound in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
